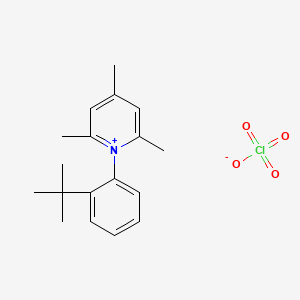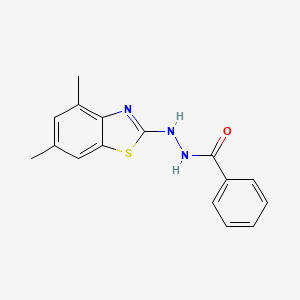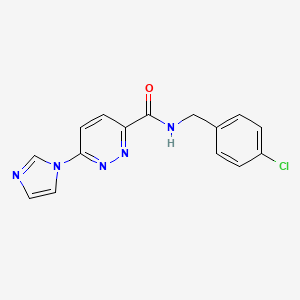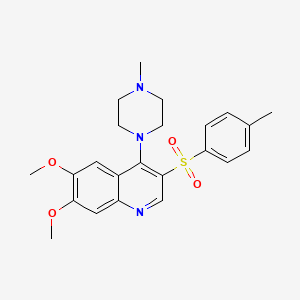![molecular formula C21H21N5O2S B2968371 N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide CAS No. 1105214-01-4](/img/structure/B2968371.png)
N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide” is a compound that belongs to the class of triazole derivatives . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives involves various chemical reactions . The IR absorption spectra of similar compounds have been characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Molecular Structure Analysis
Triazole compounds, including “this compound”, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds are known to undergo various chemical reactions . For instance, the conversion of the amino group in position 4 of the 1,2,4-triazole ring into a 4-methoxyphenylenamino group caused no change in the antimicrobial activity for a similar compound .Scientific Research Applications
Antihistaminic Agents
Research has shown that triazoloquinazolinone derivatives exhibit significant H1-antihistaminic activity, suggesting potential applications in treating allergies. For instance, a study on novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones revealed these compounds protected animals from histamine-induced bronchospasm, with one compound showing negligible sedation compared to the standard chlorpheniramine maleate, indicating a promising direction for developing new antihistamines with fewer side effects (Alagarsamy, Solomon, & Murugan, 2007).
Antimicrobial Activity
Another significant application is in antimicrobial therapy. N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides have been synthesized and evaluated for their structure and antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with some compounds displaying potent minimum inhibition zones against these bacteria. This suggests the potential of triazoloquinazolinone derivatives as novel antimicrobial agents, which could be crucial in the fight against drug-resistant bacterial infections (Antypenko, Kovalenko, Los, & Rebec, 2017).
Antitumor Activity
Quinazolinone derivatives have also shown promise in cancer treatment. The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity revealed compounds that exhibited significant broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. These findings indicate the potential of quinazolinone derivatives in developing new anticancer drugs (Al-Suwaidan et al., 2016).
Anti-inflammatory Agents
Further, (quinazoline-4-ylidene)hydrazides, closely related to triazoloquinazolines, have been investigated for their anti-inflammatory potential, suggesting the broader applicability of this chemical framework in developing anti-inflammatory drugs. The synthesis of unknown N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines and their evaluation demonstrated high anti-inflammatory activity, highlighting the potential for these compounds in treating inflammation-related conditions (Martynenko et al., 2019).
Future Directions
The future directions for “N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide” and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications in various fields . This could include the development of new classes of antibacterial agents to fight multidrug-resistant pathogens , as well as the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .
Properties
IUPAC Name |
N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-2-12-25-19(28)16-10-6-7-11-17(16)26-20(25)23-24-21(26)29-14-18(27)22-13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDGCWYFPDQSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)
{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)




![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2968302.png)


![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)

